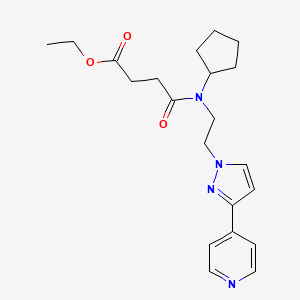

![molecular formula C24H21N3O4S2 B2916578 (Z)-4-(吲哚-1-基磺酰基)-N-(6-甲氧基-3-甲基苯并[d]噻唑-2(3H)-亚烷基)苯甲酰胺 CAS No. 850782-13-7](/img/structure/B2916578.png)

(Z)-4-(吲哚-1-基磺酰基)-N-(6-甲氧基-3-甲基苯并[d]噻唑-2(3H)-亚烷基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indolin-2-one compounds and their derivatives have been synthesized and found to be effective against various strains of bacteria . These compounds are hybrids of indolin-2-one and nitroimidazole .

Synthesis Analysis

The synthesis of these compounds involves the use of molecular hybridization methods . In one study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains .

Molecular Structure Analysis

The molecular structure of these compounds involves a hybrid of indolin-2-one and nitroimidazole . Further structural refinement led to the development of a novel hybrid with a nitro group on the C-5 position of indolin-2-one .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition of 6-bromobenzo [d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

科学研究应用

阿尔茨海默病治疗

相关化合物 N-羟基-4-((5-(4-甲氧基苯甲酰)-1 H-吲哚-1-基)甲基)苯甲酰胺对组蛋白脱乙酰酶 6 (HDAC6) 表现出有效的抑制选择性,从而降低 tau 蛋白的磷酸化和聚集水平。该化合物还表现出神经保护活性,并具有治疗阿尔茨海默病的潜力,如其在动物模型中改善受损学习和记忆的能力所证明的 (Lee et al., 2018).

抗炎和镇痛特性

已经合成并证明了从维斯纳吉酮和凯利酮衍生出的新型化合物具有镇痛和抗炎活性。这些化合物已被评估为环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制剂,显示出显着的抑制活性和作为抗炎剂的潜力 (Abu‐Hashem et al., 2020).

癌症治疗中的光动力治疗

已经报道了合成和表征一种新的锌酞菁衍生物,该衍生物具有高单线态氧量子产率,并用含有席夫碱的苯磺酰胺衍生物基团取代。该化合物表现出良好的荧光特性、高单线态氧量子产率,是通过光动力疗法治疗癌症的 II 型光敏剂的有希望的候选物 (Pişkin et al., 2020).

抗惊厥活性

一系列在微波辐射下合成的 2-(取代苯基)-3-(2-氧代吲哚-3-亚烷基)氨基)-噻唑烷-4-酮衍生物,在小鼠中显示出良好的中枢神经系统 (CNS) 抑制活性及抗惊厥活性。这些化合物表明了作为抗惊厥剂开发的潜力 (Nikalje et al., 2015).

未来方向

作用机制

Target of Action

It is known that indole derivatives have a broad range of biological activities and can interact with various targets .

Mode of Action

Indole derivatives are known to undergo various chemical reactions, including oxidative homo dimerization and cyanomethylation , and cross-dehydrogenative coupling . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to undergo E-Z isomerization and α-arylation . These processes can lead to the formation of new compounds with different properties, which can interact with different biochemical pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity can be influenced by its chemical structure, which includes an indole moiety and a benzothiazole moiety .

Result of Action

Some indole-substituted indolin-3-ones have been found to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the E-Z isomeric motion of the compound can be controlled under various solvents, temperature, light sources, and conditions of light irradiance .

属性

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-26-21-12-9-18(31-2)15-22(21)32-24(26)25-23(28)17-7-10-19(11-8-17)33(29,30)27-14-13-16-5-3-4-6-20(16)27/h3-12,15H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVVPJYJGZFCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2916495.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2916504.png)

![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide](/img/structure/B2916513.png)

![N-((5-(hydroxymethyl)furan-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2916517.png)